![molecular formula C12H10N4 B2573796 3-Imidazo[1,2-a]pyrimidin-2-ylaniline CAS No. 439108-84-6](/img/structure/B2573796.png)
3-Imidazo[1,2-a]pyrimidin-2-ylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Imidazo[1,2-a]pyrimidin-2-ylaniline is a chemical compound with the molecular formula C12H10N4 . It is recognized as a valuable heterocyclic scaffold in organic synthesis and pharmaceutical chemistry .
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyrimidines has been achieved through various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . The synthesis of this moiety from easily available chemicals is desirable due to its tremendous use in various branches of chemistry .Molecular Structure Analysis
The molecular structure of 3-Imidazo[1,2-a]pyrimidin-2-ylaniline is characterized by a fused bicyclic 5–6 heterocycle . This structural character makes it useful in material science .Chemical Reactions Analysis
Imidazo[1,2-a]pyrimidines have been functionalized via radical reactions . The direct functionalization of this valuable scaffold has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyrimidine derivatives .Scientific Research Applications
Antituberculosis Agents
Imidazo[1,2-a]pyridine analogues have been recognized as a “drug prejudice” scaffold for their wide range of applications in medicinal chemistry . They exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) . The acute TB mouse model indicated a significant reduction of bacterial load when treated with these compounds .
Covalent Anticancer Agents
Imidazo[1,2-a]pyridine has been utilized as the core backbone for the development of covalent inhibitors . A series of novel KRAS G12C inhibitors have been synthesized, which have shown potential as potent anticancer agents for KRAS G12C-mutated NCI-H358 cells .
Treatment of Insomnia
Imidazo[1,2-a]pyridin-3-yl-acetic acid derivatives, which include zolpidem, are used to treat short-term insomnia .
Treatment of Brain Function Disorders
In addition to treating insomnia, zolpidem is also used for some disorders of brain function .
Mechanism of Action
Mode of Action
It is known that imidazo[1,2-a]pyridine derivatives can interact with their targets through covalent bonding . This suggests that 3-Imidazo[1,2-a]pyrimidin-2-ylaniline may also interact with its targets in a similar manner.
Biochemical Pathways
Some imidazo[1,2-a]pyridine derivatives have been found to have significant activity against multidrug-resistant tuberculosis (mdr-tb) and extensively drug-resistant tuberculosis (xdr-tb) , suggesting that 3-Imidazo[1,2-a]pyrimidin-2-ylaniline may also affect similar pathways.
Result of Action
Some imidazo[1,2-a]pyridine derivatives have shown potent anticancer activity against kras g12c-mutated nci-h358 cells , suggesting that 3-Imidazo[1,2-a]pyrimidin-2-ylaniline may have similar effects.
Safety and Hazards
properties
IUPAC Name |
3-imidazo[1,2-a]pyrimidin-2-ylaniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4/c13-10-4-1-3-9(7-10)11-8-16-6-2-5-14-12(16)15-11/h1-8H,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUUWWGMUBHRQMS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)C2=CN3C=CC=NC3=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601327900 |
Source
|
Record name | 3-imidazo[1,2-a]pyrimidin-2-ylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601327900 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
25.9 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24809088 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
439108-84-6 |
Source
|
Record name | 3-imidazo[1,2-a]pyrimidin-2-ylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601327900 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.